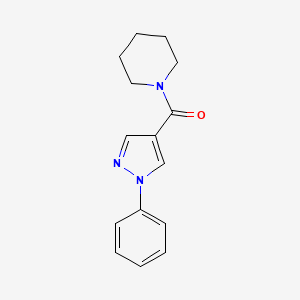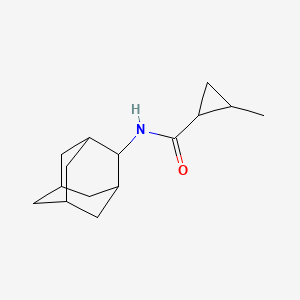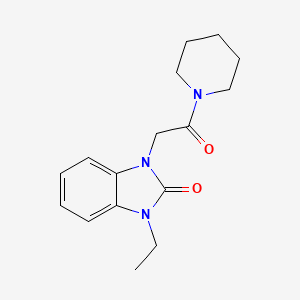
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological pathways, making it a valuable tool for studying the mechanisms of different diseases and disorders.
Mécanisme D'action
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone works by inhibiting the activity of specific enzymes or proteins in the body. For example, in cancer cells, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone inhibits the activity of the protein AKT, which is involved in cell growth and survival. By inhibiting the activity of AKT, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can slow down the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several biochemical and physiological effects that make it a valuable tool for scientific research. For example, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easy to use and manipulate in cell culture studies. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have off-target effects on other proteins or enzymes in the body, which could complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for research on (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is in developing new cancer treatments based on the compound's ability to inhibit AKT activity. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have potential applications in treating neurodegenerative diseases and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential limitations of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, as well as to develop new compounds based on its structure and function.
Conclusion
In conclusion, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and immunology. Its ability to inhibit specific enzymes and proteins in the body makes it a valuable tool for studying the mechanisms of different diseases and disorders. While more research is needed to fully understand its potential applications and limitations, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has the potential to lead to the development of new treatments for a variety of diseases and disorders.
Méthodes De Synthèse
The synthesis of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves several steps, including the reaction of 4-bromophenol with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting compound with 4-(propan-2-yloxy)benzaldehyde. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium acetate. This process yields a high purity product that can be used for further research.
Applications De Recherche Scientifique
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone a promising candidate for developing new cancer treatments.
In neuroscience, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have a protective effect on neurons, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Propriétés
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-7-5-12(6-8-14)15(18)16-9-3-4-13(17)10-16/h5-8,11,13,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIZHEYPMAXTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)





![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
